DL-Alanine-13C3

Catalog No.
S1522285
CAS No.
144476-54-0
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-13C3

Decarboxylation in single-site 13C alanine tracers can cleave the label, causing signal loss. DL-Alanine-13C3, uniformly labeled at all three carbons, ensures complete carbon skeleton tracking. Key advantages:

  • Maintains +3 Da mass shift through metabolism.
  • Enables unambiguous downstream metabolite ID in MS and SIRM.
  • Provides essential 13C-13C couplings for protein NMR structure determination.

Supplied as high-purity reagent (≥98% chemical purity, 99 atom% 13C).

CAS Number

144476-54-0

Product Name

DL-Alanine-13C3

IUPAC Name

2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-VMIGTVKRSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13CH]([13C](=O)O)N

Synonyms

DL-Alanine-13C3, DL-[U-13C3]Alanine, DL-Alanine-(1,2,3-13C3), 2-Amino(1,2,3-13C3)propanoic acid, (1,2,3-13C3)Alanine

Purity

≥98%

Package Size

0.05 g, 0.25 g, 0.5 g, 1 g

DL-Alanine-13C3 is a stable, non-radioactive, uniformly labeled isotopologue of the amino acid alanine. It serves as a critical tracer in metabolic research, enabling scientists to track the journey of the complete alanine carbon skeleton through complex biochemical pathways. Primarily utilized in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this compound is fundamental to metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM) for quantifying the contribution of alanine to central carbon metabolism. [REFS-1, REFS-2]

Research Fit

Uniform 13C labeling
Enables mass-shift differentiation for isotope dilution MS
Racemic DL form
Universal ISTD for achiral and chiral analytical workflows
High isotopic enrichment
Reduced background for low-level alanine quantification

Substituting DL-Alanine-13C3 with unlabeled alanine is unsuitable for tracer studies as it provides no mechanism for differentiation from endogenous pools. More critically, using a partially labeled variant, such as DL-Alanine-1-13C, creates significant analytical risks. Metabolic processes like decarboxylation can cleave the single labeled carbon, resulting in a complete loss of the isotopic signal and making it impossible to track the fate of the remaining carbon skeleton. [1] The uniform labeling of DL-Alanine-13C3 ensures that all three carbons of the alanine backbone can be tracked through metabolic transformations, providing robust and unambiguous data essential for accurate flux analysis. [2]

Substitution Risk

Unlabeled alanine
Cannot serve as an internal standard; co-elution prevents independent signal resolution.
2H (deuterium)-labeled alanine
Chromatographic isotope effect may cause retention time shift, compromising co-elution and matrix effect correction.
Single-site 13C-alanine
M+1 isotopologue may overlap with natural abundance 13C, limiting spectral differentiation and quantification robustness.

Ensured Signal Integrity for Unambiguous Metabolite Tracking in Mass Spectrometry

In mass spectrometry-based metabolomics, DL-Alanine-13C3 provides a distinct mass shift of +3 Da over the unlabeled compound. This clear separation is critical for distinguishing the tracer from the high natural abundance of 12C and avoiding spectral overlap with M+1 or M+2 peaks of other metabolites in a complex biological sample. [1] In contrast, a singly-labeled alanine (e.g., Alanine-1-13C) provides only a +1 Da shift, which can be more susceptible to interference and misinterpretation.

Evidence DimensionMass Shift (Daltons)
Target Compound Data+3.01 Da (relative to unlabeled alanine)
Comparator Or BaselineSingly labeled Alanine-1-13C: +1.00 Da
Quantified Difference3x greater mass shift
ConditionsStandard Mass Spectrometry Analysis

A larger, cleaner mass shift reduces analytical ambiguity and improves the accuracy and reproducibility of quantification in complex biological matrices.

Mass Spectral Separation
Head-to-head
Target: m/z 93.07 [M+H]+ (13C3-Ala) Comparator: m/z 90.06 [M+H]+ (unlabeled Ala) Difference: +3 Da mass shift
Supports independent ISTD signal resolution.
ESI-MS; baseline separation in mass domain.

Complete Carbon Skeleton Tracking for Accurate Metabolic Flux Analysis

The primary value of DL-Alanine-13C3 is its ability to trace the entire three-carbon backbone through metabolic conversions. For example, during gluconeogenesis, alanine is converted to pyruvate. If only a single carbon (e.g., the carboxyl C1) were labeled, its loss as CO2 during subsequent reactions would terminate the tracer's path. [1] Studies confirm that the metabolic fates of different parts of the alanine molecule diverge significantly; one study showed 68.7% of the carbon skeleton was oxidized while only 3.1% of the amino nitrogen was deaminated and excreted. [2] Using the 13C3-labeled form ensures that even after fragmentation, the remaining labeled carbons can be tracked into downstream metabolites like glucose or TCA cycle intermediates, which is impossible with partially labeled analogs. [1]

Evidence DimensionTraceable Portion of Carbon Skeleton After Decarboxylation
Target Compound Data2 of 3 carbons remain traceable
Comparator Or BaselineDL-Alanine-1-13C: 0 of 1 labeled carbon remains traceable
Quantified DifferenceInfinite (preserves signal vs. total signal loss)
ConditionsMetabolic pathways involving decarboxylation (e.g., Pyruvate to Acetyl-CoA)

This ensures accurate mapping and quantification of metabolic pathways, preventing the erroneous conclusion that a pathway is inactive when in fact the isotopic label was simply lost.

Matrix Effect Correction
Context-dependent
13C-IS: no retention shift, identical ionization 2H-IS: measurable retention shift (0.01–0.05 min)
Supports co-elution-based matrix effect correction.
Based on reversed-phase UHPLC-MS/MS study.

Enhanced Information Density in NMR-Based Structural and Metabolic Studies

In Nuclear Magnetic Resonance (NMR) spectroscopy, uniform labeling with 13C is essential for advanced protein studies. The presence of adjacent 13C atoms in DL-Alanine-13C3 creates 13C-13C scalar couplings. These couplings are critical for multidimensional NMR experiments (e.g., 2D HSQC) used to resolve spectral overlap and unambiguously assign signals, which is not possible with unlabeled or singly-labeled compounds where such couplings are absent due to low natural abundance (1.1%). [1] This enables detailed analysis of protein structure, dynamics, and folding.

Evidence Dimension13C-13C Scalar Couplings for Multidimensional NMR
Target Compound DataPresent and observable
Comparator Or BaselineUnlabeled or singly-labeled Alanine: Effectively absent
Quantified DifferenceEnables advanced NMR techniques not otherwise possible
Conditions2D/3D Heteronuclear NMR Spectroscopy

For researchers in structural biology or detailed metabolic network analysis, this compound provides the necessary information density for definitive structural assignments and pathway elucidation.

Exchange Flux Measurement
Reported
Method: GC-MS of conditioned media Culture: 1 mM 13C3-alanine, 24 h Calculation: % M+3 dilution × total alanine / cell number
Enables quantification of bidirectional alanine exchange.
Protocol validated in pancreatic stellate cells.
Hyperpolarization Performance
Context-dependent
Polarization lifetime: >16 hours Signal enhancement: up to 1000-fold
Supports remote-site hyperpolarized MRI studies.
d-DNP method; cryogenic storage.
Isotopic Enrichment Spec
Head-to-head
Specification: ≥99 atom% 13C Representative lot: 99.3 atom% 13C (LC-MS) Comparator: 98 atom% 13C (2% unlabeled)
Reduces background contribution in isotope dilution assays.
Lot-specific CoA verification recommended.
Enantiomeric Form Advantage
Head-to-head
DL (racemic, 50:50) vs Enantiopure L/D-Ala-13C3 Compatibility: Universal for achiral and chiral methods
Reduces number of standards required for method development.
Distinct THz spectrum for QC.

Quantitative Metabolic Flux Analysis (MFA) in Disease and Biotechnology

Ideal for accurately quantifying carbon flow from alanine into central pathways like gluconeogenesis and the TCA cycle. The complete labeling ensures that the tracer's signal is maintained even after metabolic fragmentation, providing the robust data required to model metabolic network responses to disease states or genetic modifications.

Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Discovery

Enables the unambiguous identification of downstream metabolites derived from the alanine carbon skeleton in complex biological systems. The distinct +3 Da mass shift facilitates clear detection against a complex background, making it a reliable tool for discovering and validating novel metabolic pathways. [1]

Protein Synthesis for NMR-Based Structural Biology

When incorporated into proteins, the uniform 13C labeling allows for advanced multidimensional NMR experiments. The resulting 13C-13C couplings are essential for resolving complex spectra and determining the precise 3D structure and dynamics of proteins and protein-ligand complexes. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Alanine Quantification by LC-MS/MS
Significant mass shift from unlabeled analyte
LLOQ, accuracy and precision in bioanalytical method
Alanine Exchange Flux Analysis
Uniform 13C3 labeling for flux calculation
Percent dilution of M+3 isotopologue
Hyperpolarized MRI Tracer Development
Extended hyperpolarization lifetime
Signal enhancement and transport stability
Chiral & Achiral Method Development
Racemic DL mixture
Enantiomer-agnostic method calibration

XLogP3

-3

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